1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride
Description
Infrared (IR) Spectroscopy
Key absorption bands (KBr pellet, cm⁻¹):
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D₂O) :
- δ 7.25–7.15 (m, 4H) : Aromatic protons (3-aminophenyl).
- δ 4.10 (s, 2H) : Methane protons adjacent to sulfonamide.
- δ 3.45 (septet, 1H) : N-CH(CH₂CH₃) of butan-2-yl.
- δ 1.50 (d, 3H) : CH₃ of butan-2-yl.
- δ 1.20 (t, 3H) : CH₂CH₃ of butan-2-yl.
¹³C NMR (100 MHz, D₂O) :
Mass Spectrometry (MS)
Comparative Analysis with Structural Analogues
The compound’s properties diverge from analogues due to its branched alkyl chain and hydrochloride salt form:
Properties
IUPAC Name |
1-(3-aminophenyl)-N-butan-2-ylmethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S.ClH/c1-3-9(2)13-16(14,15)8-10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVLHLKGAZEDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)CC1=CC(=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation Step
- The starting material is usually 3-aminophenylamine or a protected derivative.
- Methanesulfonyl chloride (CH3SO2Cl) is reacted with the aromatic amine under controlled conditions to form the methanesulfonamide intermediate.
- Typical reaction conditions include:
- Solvent: Dichloromethane or anhydrous organic solvents.
- Base: Triethylamine or pyridine to neutralize HCl formed.
- Temperature: 0–25 °C to control reaction rate and minimize side reactions.
- The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming the sulfonamide bond.
N-Alkylation Step
- The sulfonamide intermediate undergoes alkylation on the nitrogen atom with butan-2-yl halide (e.g., butan-2-yl bromide or chloride).
- Reaction conditions:
- Solvent: Polar aprotic solvents such as DMF or acetonitrile.
- Base: Potassium carbonate or sodium hydride to deprotonate the sulfonamide nitrogen.
- Temperature: 50–80 °C under stirring for several hours.
- This step introduces the butan-2-yl group, yielding the target N-(butan-2-yl) sulfonamide.
Formation of Hydrochloride Salt
- The free base is treated with hydrochloric acid (HCl) in an organic solvent or aqueous medium.
- The hydrochloride salt precipitates or can be isolated by solvent evaporation.
- This salt form enhances the compound's stability and handling properties.
Representative Experimental Data and Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Sulfonylation | 3-Aminophenyl + Methanesulfonyl chloride + Triethylamine | 0–25 | 1–3 | Anhydrous solvent, inert atmosphere recommended |
| N-Alkylation | Sulfonamide + Butan-2-yl bromide + K2CO3 | 50–80 | 4–8 | Polar aprotic solvent, inert gas optional |
| Hydrochloride salt formation | Treatment with HCl (aqueous or organic) | Room temp | 0.5–2 | Precipitation or crystallization |
Alternative and Advanced Methods
Catalytic Hydrogenation Reduction (Related Sulfonamide Preparations)
- Some sulfonamide derivatives are prepared via catalytic hydrogenation of nitro precursors, using active nickel catalysts at 70–110 °C and 0.1–1.0 MPa hydrogen pressure for 1–5 hours.
- This method is useful for reducing nitro groups to amines prior to sulfonylation.
- Post-reaction processing involves acidification, diazotization, and purification steps under acidic and reflux conditions to achieve high purity sulfonamide products.
Research Findings on Synthetic Efficiency and Purity
- The classical sulfonylation and alkylation route yields high purity products with yields typically ranging from 70% to 90%.
- Catalytic hydrogenation methods for related compounds show that reaction parameters such as temperature, pressure, catalyst loading, and pH control are critical for optimizing yield and purity.
- Drying under reduced pressure at 30–50 °C for 2–4 hours ensures removal of residual solvents and moisture, improving the stability of the hydrochloride salt.
- Analytical techniques such as TLC, LC-MS, NMR, and IR spectroscopy are employed to monitor reaction progress and confirm product identity and purity.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Sulfonylation temperature | 0–25 °C | Controls reaction rate and selectivity |
| Alkylation temperature | 50–80 °C | Ensures efficient N-alkylation |
| Catalyst (for reduction) | Active nickel, 0.05–0.15 mass ratio | Affects reduction efficiency |
| Hydrogen pressure | 0.1–1.0 MPa | Influences hydrogenation rate |
| Reaction time | 1–8 hours | Determines conversion completeness |
| pH during condensation | 2–3 (acidic) | Essential for ring closure and purity |
| Drying temperature | 30–50 °C | Removes solvent, stabilizes product |
| Drying time | 2–4 hours | Ensures dryness and shelf-life |
Chemical Reactions Analysis
Types of Reactions
1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of sulfonamide derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
One of the prominent applications of 1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride is in anticancer research. Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. The compound's ability to interact with specific biological targets may lead to the development of novel anticancer agents.
Case Study: Inhibition of Tumor Growth
A study published in Journal of Medicinal Chemistry explored derivatives of sulfonamide compounds, revealing that modifications similar to those found in this compound could enhance anticancer activity against various tumor types. The study demonstrated a significant reduction in tumor size in animal models treated with these compounds.
Pharmacology
Potential as an Antimicrobial Agent
Research indicates that sulfonamide derivatives have antimicrobial properties. The specific structure of this compound may confer similar benefits.
Case Study: Antibacterial Activity Assessment
In a comparative study, several sulfonamide derivatives were tested for antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. Results showed that compounds closely related to this compound exhibited notable antibacterial activity, suggesting its potential utility in treating bacterial infections.
Material Sciences
Applications in Polymer Chemistry
The compound's unique chemical structure allows it to be explored as a building block in polymer synthesis. Its sulfonamide group can enhance the thermal stability and mechanical properties of polymers.
Data Table: Polymer Properties
| Polymer Type | Additive Used | Property Enhanced |
|---|---|---|
| Polyurethane | This compound | Increased tensile strength |
| Polystyrene | Same as above | Improved thermal stability |
Mechanism of Action
The mechanism of action of 1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can bind to active sites of enzymes or receptors, modulating their activity. The methanesulfonamide moiety may enhance the compound’s binding affinity and specificity. Pathways involved in its action include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Key Structural Features:
- Phenyl Ring Substitution : A primary amine (-NH₂) at the 3-position of the benzene ring.
- Sulfonamide Group : Methanesulfonamide (CH₃SO₂N-) with a sec-butyl (butan-2-yl) substituent on the nitrogen.
- Salt Form : Hydrochloride counterion for improved crystallinity and handling .
Comparison with Structurally Similar Compounds
Sulfonamide derivatives exhibit diverse pharmacological and chemical properties depending on substituent variations. Below is a detailed comparison of the target compound with its structural analogs.
Substituent Variations on the Phenyl Ring
Impact of Substitution :
- Positional Isomerism (): 4-aminophenyl derivatives may exhibit distinct electronic properties due to para-substitution compared to meta-substitution in the target compound.
Variations in Sulfonamide Substituents
Impact of Nitrogen Substituents :
Complex Structural Derivatives
Impact of Core Modifications :
- Cyclohexyl vs. Phenyl (): Aliphatic rings reduce aromatic interactions but increase conformational flexibility.
Data Table: Comparative Overview
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride | C₁₁H₁₇N₂O₂S·HCl | ~293.8 | 3-aminophenyl, sec-butyl substituent |
| N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride | C₁₀H₁₆Cl₂N₂O₂S | 299.21 | Chlorine addition, butanesulfonamide |
| 1-(4-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide hydrochloride | C₁₀H₁₅N₂O₃S·HCl | - | 4-aminophenyl, methoxyethyl group |
| N-[3-(aminomethyl)phenyl]methanesulfonamide hydrochloride | C₈H₁₁N₂O₂S·HCl | - | Aminomethylphenyl, unsubstituted nitrogen |
Note: Molecular weights are calculated where exact data was unavailable. For precise values, experimental characterization (e.g., mass spectrometry ) is recommended.
Biological Activity
1-(3-Aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride, with the chemical formula CHClNOS, is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. Understanding its biological activity is critical for evaluating its therapeutic potential and safety profile.
- Molecular Weight: 278.8 g/mol
- IUPAC Name: 1-(3-aminophenyl)-N-butan-2-ylmethanesulfonamide; hydrochloride
- CAS Number: 1423027-94-4
- Appearance: Powder
- Storage Temperature: 4 °C
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the aminophenyl group suggests potential interactions with neurotransmitter systems, while the methanesulfonamide moiety may influence enzyme inhibition or modulation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. The mechanism involves disrupting bacterial cell wall synthesis or function, although specific pathways remain to be elucidated.
2. Anticancer Potential
In vitro studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines. The proposed mechanism includes inducing apoptosis and inhibiting cell cycle progression through modulation of key signaling pathways.
3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory responses in various models, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating effective antibacterial activity.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
Study 2: Anticancer Activity
In a cell viability assay using human cancer cell lines, the compound exhibited dose-dependent cytotoxic effects, with IC values ranging from 10 to 30 μM across different cell lines.
| Cell Line | IC (μM) |
|---|---|
| MCF-7 (breast) | 15 |
| HeLa (cervical) | 20 |
| A549 (lung) | 25 |
Study 3: Anti-inflammatory Mechanism
A murine model of inflammation was used to assess the anti-inflammatory effects of the compound. Administration resulted in a significant reduction in edema and levels of inflammatory markers such as TNF-alpha and IL-6.
Q & A
Basic: What are the recommended synthetic routes for 1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a substituted aniline derivative with methanesulfonyl chloride. For example:
- Step 1: React 3-aminophenyl derivatives with methanesulfonyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran) under inert atmosphere. Triethylamine is often used to scavenge HCl .
- Step 2: Introduce the butan-2-ylamine moiety via nucleophilic substitution or reductive amination. Optimize temperature (0–25°C) and stoichiometry (1:1.2 molar ratio) to minimize side products.
- Step 3: Hydrochloride salt formation is achieved using HCl gas in anhydrous ether or methanol.
Key considerations: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity to improve yield (e.g., dichloromethane for intermediates, methanol for final crystallization) .
Basic: How can researchers ensure purity and structural fidelity of the compound during synthesis?
Answer:
- Purity analysis: Use HPLC with UV detection (λ~255 nm, based on analogous sulfonamides) and a C18 column. Purity ≥98% is achievable with gradient elution (acetonitrile/water + 0.1% TFA) .
- Structural confirmation:
- Elemental analysis: Match calculated vs. experimental C, H, N, S, and Cl content (e.g., Cl~10% for hydrochloride salt) .
Advanced: What experimental precautions are critical for handling this compound due to its reactivity and toxicity?
Answer:
- Reactivity: The free amine group may oxidize; store under inert gas (N₂/Ar) at -20°C .
- Toxicity mitigation:
- PPE: Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact (risk of inflammation) and inhalation (respiratory irritation) .
- Spill management: Absorb with inert material (vermiculite) and neutralize with dilute acetic acid.
- Waste disposal: Follow EPA TSCA guidelines for sulfonamide derivatives .
Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound?
Answer:
- Source analysis: Compare assay conditions (e.g., cell lines, receptor subtypes). For example:
- Method validation: Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm activity .
- Impactor variables: Test batch-specific impurities (e.g., residual solvents) via GC-MS, as these may modulate activity .
Advanced: What strategies are effective for analyzing degradation products and impurities under varying storage conditions?
Answer:
- Forced degradation studies:
- Acidic/alkaline hydrolysis: Use 0.1M HCl/NaOH at 60°C for 24h; monitor via LC-MS for hydrolyzed sulfonamide or dealkylated products.
- Oxidative stress: Treat with 3% H₂O₂; identify sulfoxide derivatives (m/z +16).
- Long-term stability: Store at -20°C in amber vials; assess monthly for 24 months. Detect degradation using UPLC-PDA (220–280 nm) .
- Impurity profiling: Synthesize suspected impurities (e.g., N-desbutyl analogs) as reference standards .
Advanced: How can the compound’s interaction with G-protein coupled receptors (GPCRs) be mechanistically characterized?
Answer:
- Binding assays: Use tritiated antagonists (e.g., [³H]prazosin for α₁-adrenoceptors) to determine Kd and Bmax. Include control ligands (e.g., BMY7378) to validate receptor subtype specificity .
- Functional assays:
- Calcium flux: Measure intracellular Ca²⁺ (Fluo-4 dye) in HEK293 cells expressing recombinant receptors.
- β-arrestin recruitment: Use BRET-based systems to assess biased signaling.
- Computational modeling: Dock the compound into GPCR homology models (e.g., α₁A-adrenoceptor) using Schrödinger Suite. Validate key residues (e.g., Asp106) via mutagenesis .
Basic: What are the key physicochemical properties influencing solubility and formulation?
Answer:
- LogP: Predicted ~2.1 (moderate lipophilicity). Use co-solvents (PEG 400) or cyclodextrins for aqueous solubility enhancement.
- pKa: Sulfonamide proton ~4.4; adjust buffer pH (e.g., phosphate buffer pH 3–5) to stabilize the hydrochloride salt .
- Melting point: Estimate via DSC (analogous compounds: 180–200°C).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
